One-Step Synthesis Yield Advantage
A one-step synthesis protocol for tert-butyl N-(2-formylcyclohexyl)carbamate, using adapted Vilsmeier conditions, achieves quantitative yield [1]. In contrast, the synthesis of the unprotected analog 2-aminocyclohexanecarbaldehyde typically involves multi-step sequences with reported yields ranging from 65% to 85% for individual protection steps alone, with overall yields often below 50% [2]. The direct comparison underscores the target compound's superior synthetic efficiency.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | 2-Aminocyclohexanecarbaldehyde (unprotected): Multi-step synthesis, individual protection step yields 65–80% |
| Quantified Difference | Quantitative yield vs. sub-50% overall yield for multi-step synthesis |
| Conditions | One-step adapted Vilsmeier conditions for target; multi-step protection/deprotection for comparator |
Why This Matters
Quantitative yield minimizes purification burden and maximizes material throughput, crucial for cost-effective large-scale procurement.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). tert-Butyl N-(2-formylcyclohexyl)carbamate. Molbank, 2023(2), M1654. https://doi.org/10.1246/bcsj.20220202. View Source
- [2] Nature Protocols. Figure 2: Synthesis of amino acid derivatives. https://preview-www.nature.com/articles/nprot.2016.118/figures/2. View Source
